Asiatic acid

Übersicht

Beschreibung

Asiatische Säure ist ein natürliches Aglykon von pentacyclischen Triterpenoiden, das überwiegend in der Heilpflanze Centella asiatica vorkommt. Diese Verbindung ist für ihre vielfältigen pharmakologischen Eigenschaften bekannt, darunter antioxidative, entzündungshemmende und wundheilende Wirkungen . Traditionell wird sie in verschiedenen medizinischen Formulierungen zur Behandlung von neuropsychiatrischen Erkrankungen und zur Förderung der Hautgesundheit eingesetzt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Asiatische Säure kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion aus Centella asiatica, gefolgt von der Reinigung unter Verwendung chromatographischer Techniken . Ein weiterer Ansatz beinhaltet die Herstellung von Asiensäure-Cyclodextrin-Einschluss-Mikrokristallen, die ihre Löslichkeit und Bioverfügbarkeit verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Asiensäure beinhaltet oft die Extraktion aus Centella asiatica unter Verwendung organischer Lösungsmittel. Der Prozess beinhaltet das Auflösen der Asiensäure in einem organischen Lösungsmittel, das Mischen mit Trometamin, das Rühren und die Salifizierung, gefolgt von der Entfernung des organischen Lösungsmittels . Eine andere Methode beinhaltet die Herstellung eines wasserlöslichen Asiensäurekomplexes durch Auflösen von Asiensäure und Cyclodextrin in einem organischen Lösungsmittel, das Durchführen der Rotationsverdampfung, Trocknung und Siebung, um den Komplex zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Asiatic acid can be synthesized through various chemical processes. One common method involves the extraction from Centella asiatica, followed by purification using chromatographic techniques . Another approach includes the preparation of this compound cyclodextrin inclusion micro-cocrystals, which enhances its solubility and bioavailability .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Centella asiatica using organic solvents. The process includes dissolving this compound in an organic solvent, mixing with tromethamine, stirring, and salifying, followed by the removal of the organic solvent . Another method involves the preparation of a water-soluble this compound complex by dissolving this compound and cyclodextrin in an organic solvent, performing rotary evaporation, drying, and sieving to obtain the complex .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Asiatische Säure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung ihrer Struktur, um ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Asiensäure verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Asiensäure mit verbesserten biologischen Aktivitäten. Beispielsweise kann die Oxidation von Asiensäure zur Bildung von Asiensäurederivaten führen, die verbesserte entzündungshemmende Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Asiatic acid has been extensively studied for its anticancer effects. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines by modulating critical signaling pathways.

- Mechanisms of Action : this compound influences multiple molecular targets associated with tumorigenesis, including:

- TNF-α : Tumor necrosis factor-alpha

- NF-κB : Nuclear factor kappa-light-chain-enhancer of activated B cells

- PI3K/Akt : Phosphoinositide 3-kinase/protein kinase B pathway

- VEGF : Vascular endothelial growth factor

In a study involving osteosarcoma cells, this compound was shown to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis and autophagy in treated cells .

Dental Health

The anti-inflammatory properties of this compound make it a promising candidate for treating dental pulp inflammation. A study demonstrated that this compound significantly reduced levels of inflammatory mediators such as malondialdehyde (MDA) and TNF-α while increasing antioxidant enzyme levels like superoxide dismutase (SOD) .

- Clinical Implications : These findings suggest that this compound could be utilized in dental treatments to alleviate pain and inflammation, enhancing patient outcomes during procedures involving acute pulpitis.

Neuroprotective Effects

This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it relevant for neurodegenerative diseases such as Parkinson's disease.

- Research Findings : In models of Parkinson’s disease, this compound improved mitochondrial function and reduced oxidative damage, leading to enhanced survival rates of neuronal cells . Its antioxidant properties were demonstrated by a significant reduction in lipid peroxidation markers in treated models.

Wound Healing

The wound healing properties of this compound are well-documented. Studies indicate that extracts from Centella asiatica, including this compound, promote cell migration and tissue regeneration.

- Mechanisms : this compound enhances the expression of growth factors and cytokines involved in wound healing processes, thereby accelerating recovery from injuries .

Skin Care Applications

This compound is increasingly used in dermatological formulations due to its anti-inflammatory and healing properties.

- Clinical Studies : Recent trials involving this compound-entrapped transfersomes have shown promising results in improving skin elasticity and reducing melanin index over an eight-week period . The formulation was well-tolerated without adverse reactions, indicating its potential for cosmetic applications.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of asiatic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and transcription factors. For instance, this compound has been shown to inhibit the expression of inflammatory factors through the PPARγ/NF-κB signaling pathway . Additionally, it enhances the concentrations of enzymatic and non-enzymatic antioxidants, thereby preventing lipid peroxidation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Asiaticoside: A glycoside form of asiatic acid, known for its wound healing and anti-inflammatory properties.

Madecassic Acid: Another pentacyclic triterpenoid found in Centella asiatica, with similar pharmacological activities.

Madecassoside: A saponin derivative of madecassic acid, also exhibiting wound healing and anti-inflammatory effects.

Uniqueness of this compound: this compound stands out due to its potent antioxidant and anti-inflammatory properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with broad therapeutic potential. Unlike its glycoside counterparts, this compound is more readily absorbed and utilized by the body, enhancing its effectiveness in various applications .

Biologische Aktivität

Asiatic acid (AA), a pentacyclic triterpene derived from Centella asiatica, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and wound healing properties, supported by research findings and case studies.

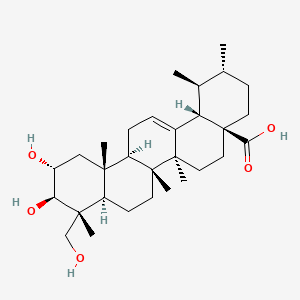

This compound is characterized by its complex structure, which contributes to its biological activity. It has a molecular formula of and exhibits poor water solubility, with a solubility of approximately at 25 °C. Its absorption primarily occurs in the jejunum, and it binds with albumin for distribution across various tissues including plasma, liver, and kidney .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various studies. One notable study indicated that AA effectively reduced levels of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-6 in models of acute pulp inflammation. The administration of AA resulted in a marked decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control Group | AA Treatment |

|---|---|---|

| MDA (nmol/mL) | High | Low |

| TNF-α (pg/mL) | High | Significantly reduced |

| SOD (U/mL) | Low | Significantly increased |

Antioxidant Properties

The antioxidant activity of this compound is linked to its ability to modulate oxidative stress pathways. In studies involving lipopolysaccharide (LPS) and d-galactosamine-induced fulminant hepatic failure, AA treatment significantly decreased oxidative stress markers and improved survival rates . The mechanism involves the activation of the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes .

Anticancer Activity

This compound exhibits potent anticancer effects across various cancer types. Research indicates that AA induces apoptosis in cancer cells by modulating key proteins involved in cell survival and death. For instance, studies have shown that AA increases Bax expression while decreasing Bcl-2 levels in osteosarcoma cells, promoting mitochondrial dysfunction and subsequent apoptosis .

Case Study: this compound in Osteosarcoma Treatment

In a recent study focusing on human osteosarcoma cells, this compound treatment led to:

- Increased Bax expression.

- Decreased Bcl-2 expression.

- Induction of autophagy, confirmed through transmission electron microscopy.

These findings suggest that this compound can enhance apoptotic pathways while also triggering autophagic processes in cancer cells .

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) at 24h | Apoptosis Induction |

|---|---|---|

| Osteosarcoma | 40 | Yes |

| Nasopharyngeal Carcinoma | 41.3 | Yes |

Wound Healing Properties

This compound is renowned for its role in wound healing. It enhances fibroblast proliferation and collagen synthesis, crucial for tissue repair. Studies indicate that AA promotes the expression of TNFAIP6, a hyaladherin involved in extracellular matrix remodeling .

The wound healing mechanism involves:

- Enhanced fibroblast activity.

- Increased collagen deposition.

- Modulation of inflammatory responses.

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UYDOISQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019207 | |

| Record name | Asiatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Asiatic acid (AA), a triterpene, decreased viability and induced apoptosis of HepG2 human hepatoma cells in a dose-dependent manner. AA also markedly increased intracellular Ca(2+) level, which was blocked by TMB-8 and dantrolene, intracellular Ca(2+) release blockers, but not by EGTA, an extracellular Ca(2+) chelator. Moreover, AA-induced apoptosis was significantly suppressed by treatment with TMB-8 and dantrolene, suggesting that intracellular Ca(2+) release may play an essential role in the AA-induced apoptosis. In addition, AA profoundly increased protein level of p53, which was also inhibited by BAPTA/AM, an intracellular Ca(2+) chelator, TMB-8 and dantrolene. Treatment with A23187, a Ca(2+) ionophore, or thapsigargin, a Ca(2+)-ATPase inhibitor, alone enhanced p53 nuclear accumulation, indicating that p53 accumulation is dependent on intracellular Ca(2+) increase. Furthermore, the viability of Hep3B, p53-null cells, was much higher than that of HepG2, p53-wild type cells, when treated with AA. Taken together, these results suggest that AA induced apoptosis through increased intracellular Ca(2+), which, in turn, enhanced p53 expression in HepG2 cells. These results further suggest that AA may be a valuable agent for the therapeutic intervention of human hepatomas., The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg kg(-1) TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g L(-1) TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 microM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 microM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals., This study first investigates the anticancer effect of asiatic acid in two human breast cancer cell lines, MCF-7 and MDA-MB-231. Asiatic acid exhibited effective cell growth inhibition by inducing cancer cells to undergo S-G2/M phase arrest and apoptosis. Blockade of cell cycle was associated with increased p21/WAF1 levels and reduced amounts of cyclinB1, cyclinA, Cdc2, and Cdc25C in a p53-independent manner. Asiatic acid also reduced Cdc2 function by increasing the association of p21/WAF1/Cdc2 complex and the level of inactivated phospho-Cdc2 and phospho-Cdc25C. Asiatic acid treatment triggered the mitochondrial apoptotic pathway indicated by changing Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation, but it did not act on Fas/Fas ligand pathways and the activation of caspase-8. We also found that mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK1/2), and p38, but not c-Jun NH2-terminal kinase (JNK), are critical mediators in asiatic acid-induced cell growth inhibition. U0126 [1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene] or SB203580 [4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole], specific inhibitors of mitogen-activated protein kinase kinase and p38 kinase activities, significantly decreased or delayed apoptosis. Asiatic acid was likely to confine the breast cancer cells in the S-G2/M phase mainly through the p38 pathway, because both SB203580 and p38 small interfering RNA (siRNA) inhibition significantly attenuated the accumulation of inactive phospho-Cdc2 and phospho-Cdc25C proteins and the cell numbers of S-G2/M phase. Moreover, U0126 and ERK siRNA inhibition completely suppressed asiatic acid-induced Bcl-2 phosphorylation and Bax up-regulation, and caspase-9 activation. Together, these results imply a critical role for ERK1/2 and p38 but not JNK, p53, and Fas/Fas ligand in asiatic acid-induced S-G2/M arrest and apoptosis of human breast cancer cells., Asiatic acid (AA) is a pentacyclic triterpene found in Centella asiatica. In the present study, the mechanism of anticancer effect of AA on skin cancer was investigated. AA decreased viability and induced apoptosis in human melanoma SK-MEL-2 cells in a time- and dose-dependent manner. AA also markedly increased intracellular reactive oxygen species (ROS) level and enhanced the expression of Bax but not Bcl-2 protein in the cells. In addition, AA-induced activation of caspase-3 activity in a dose-dependent manner. Pretreatment with Trolox, an antioxidant, significantly blocked the induction of Bax and activation of caspase-3 in AA-treated cells. Furthermore, Ac-DEVD-CHO, a specific caspase-3 inhibitor, and Trolox prevented the AA-induced apoptosis. AA did not elevate p53 nuclear protein levels that are present in a mutant form in SK-MEL-2 cells. These results suggest that AA-induced apoptosis may be mediated through generation of ROS, alteration of Bax/Bcl-2 ratio and activation of caspase-3, but p53-independent. These results further suggest that AA may be a good candidate for the therapeutic intervention of human skin cancer., For more Mechanism of Action (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page. | |

| Record name | ASIATIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

464-92-6 | |

| Record name | Asiatic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asiatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asiatic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asiatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | asiatic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, (2α,3β,4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASIATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5A687X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASIATIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.